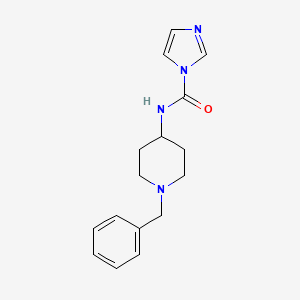

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The starting material, 1-benzylpiperidin-4-one, is synthesized through the reaction of benzylamine with 4-piperidone.

Imidazole Formation: The imidazole ring is introduced by reacting the piperidine derivative with imidazole-1-carboxylic acid under appropriate conditions.

Coupling Reaction: The final step involves coupling the imidazole derivative with the piperidine ring to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

PARP Inhibition

One of the primary applications of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is its function as a PARP inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. The compound's ability to inhibit PARP enzymes can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapy and radiation therapy.

Key Findings:

- Mechanism of Action: The compound inhibits the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Overactivation of PARP can lead to cell death due to excessive consumption of ATP .

- Therapeutic Potential: It has been suggested that this compound can be utilized in the treatment of various conditions associated with increased PARP activity, including ischemic injuries and neurodegenerative diseases .

Treatment of Neurological Disorders

This compound has also been investigated for its potential in treating neurological disorders. This includes conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies:

- Research indicates that derivatives of this compound may act as muscarinic receptor antagonists, providing therapeutic benefits in treating cognitive deficits associated with neurological disorders .

- Studies have shown that the compound exhibits high affinity for sigma receptors, which are implicated in various neurological functions and may offer pathways for developing treatments for disorders like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

- 4-Benzylpiperidine

- N-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its imidazole ring, in particular, allows for unique interactions with biological targets, differentiating it from other piperidine derivatives.

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and an imidazole carboxamide moiety. This specific configuration contributes to its distinct pharmacological properties, particularly its interaction with various biological targets.

Target of Action

The primary target of this compound is beta-secretase 1 (BACE1) , an enzyme implicated in the amyloidogenic pathway associated with Alzheimer's disease. BACE1 cleaves amyloid precursor protein (APP) to produce beta-amyloid peptides, which are central to the pathology of Alzheimer's disease.

Mode of Action

Compounds structurally similar to this compound act as monoamine releasing agents, selectively promoting dopamine release over serotonin. This mechanism suggests potential utility in treating neurodegenerative disorders by modulating neurotransmitter levels.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against BACE1. Inhibition of this enzyme could lead to decreased production of beta-amyloid peptides, potentially slowing the progression of Alzheimer's disease .

Table 1: Inhibitory Activity Against BACE1

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.39 |

| Other related compounds | Varies |

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce amyloid plaque formation in animal models of Alzheimer's disease. These findings suggest that it not only inhibits BACE1 but also has downstream effects on amyloid aggregation and deposition .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Case Study 1: Amyloid Plaque Reduction

In a study involving transgenic mice expressing human APP, administration of the compound resulted in a significant reduction in amyloid plaque burden compared to control groups, supporting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Neuroprotective Effects

Another study demonstrated that treatment with this compound improved cognitive function in mice subjected to neurotoxic insults, indicating its neuroprotective properties beyond mere BACE1 inhibition .

Pharmacological Applications

This compound is being explored for various pharmacological applications:

Cognitive Enhancement : By targeting BACE1 and potentially modulating neurotransmitter systems, it may enhance cognitive function in neurodegenerative diseases.

Neurological Disorders : Its mechanism suggests applicability in treating other conditions characterized by dysregulated neurotransmission.

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDNWIHASOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.